molecular formula C13H19FN2O4S B513305 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941003-06-1

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513305
CAS No.: 941003-06-1
M. Wt: 318.37g/mol
InChI Key: GYBIZOWQYUEHIC-UHFFFAOYSA-N
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Description

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-fluoro-2-methoxyphenylsulfonyl group and an ethanol moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the 5-Fluoro-2-methoxyphenylsulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using sulfonyl chlorides.

    Attachment of the Ethanol Moiety: The final step involves the attachment of the ethanol group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for receptors such as the alpha1-adrenergic receptor. The binding of the compound to these targets can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the 5-fluoro-2-methoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBIZOWQYUEHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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